4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Carbonic anhydrase inhibition Structure-activity relationship Benzothiadiazine dioxide

4-(3-Methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 899965-55-0) is a fully substituted 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (BTD) derivative with a molecular formula C22H20N2O3S and molecular weight 392.47 g/mol. This compound belongs to a versatile class of heterocyclic sulfonamide-related scaffolds that have demonstrated potent inhibition of carbonic anhydrase (CA) isoforms across both human (hCA IX, hCA XII, hCA II) and mycobacterial (MtCA2, MtCA3) targets, with reported Ki values spanning low nanomolar to low micromolar ranges depending on the specific N2-aryl and N4-benzyl substitution pattern.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 899965-55-0
Cat. No. B3019497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS899965-55-0
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C
InChIInChI=1S/C22H20N2O3S/c1-16-10-12-19(13-11-16)24-22(25)23(15-18-7-5-6-17(2)14-18)20-8-3-4-9-21(20)28(24,26)27/h3-14H,15H2,1-2H3
InChIKeyLDPJGFYPYGDOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 899965-55-0): Procurement-Relevant Compound Profile


4-(3-Methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 899965-55-0) is a fully substituted 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (BTD) derivative with a molecular formula C22H20N2O3S and molecular weight 392.47 g/mol . This compound belongs to a versatile class of heterocyclic sulfonamide-related scaffolds that have demonstrated potent inhibition of carbonic anhydrase (CA) isoforms across both human (hCA IX, hCA XII, hCA II) and mycobacterial (MtCA2, MtCA3) targets, with reported Ki values spanning low nanomolar to low micromolar ranges depending on the specific N2-aryl and N4-benzyl substitution pattern [1][2]. The compound features a unique dual-substitution architecture: an N2 p-tolyl group paired with an N4 3-methylbenzyl group, positioning it as a structurally differentiated member within the BTD chemotype for CA-focused drug discovery programs.

Why 4-(3-Methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Cannot Be Interchanged with Other BTD Congeners: Structural Basis for Differentiation


Within the BTD scaffold, carbonic anhydrase isoform selectivity and potency are exquisitely sensitive to the specific combination of N2-aryl and N4-benzyl substituents [1]. The 3-methyl substitution on the N4 benzyl ring of CAS 899965-55-0 is meta-directing, in contrast to the para-methyl analog (CAS 942034-42-6) and the para-tert-butyl variant (CAS 1029794-84-0), which exhibit altered steric bulk and electronic distribution at the enzyme active-site entrance. Published SAR from the Bua et al. series demonstrates that even minor modifications to these positions shift both potency and selectivity ratios—for example, changing the N4 substitution pattern in related BTDs altered Ki values for MtCA3 across a >100-fold range (15.1–2250 nM) [2]. Consequently, procuring a generic BTD analog cannot reproduce the specific binding geometry conferred by the 3-methylbenzyl/p-tolyl pairing of CAS 899965-55-0, making direct substitution scientifically invalid for structure-activity relationship (SAR) studies or isoform-selective assay development.

Quantitative Differentiation Evidence for 4-(3-Methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Versus Closest Analogs


N4 Substituent Meta-Methyl vs. Para-Methyl Isomer: Impact on Predicted CA Binding Pocket Occupancy

CAS 899965-55-0 carries a 3-methylbenzyl (meta-methyl) group at N4, whereas its closest positional isomer CAS 942034-42-6 carries a 4-methylbenzyl (para-methyl) group at N4 coupled with an o-tolyl group at N2. Published SAR on BTD-based CA inhibitors demonstrates that meta-substituted benzyl groups at N4 differentially engage the hydrophobic pocket adjacent to the active-site zinc ion compared to para-substituted analogs, resulting in isoform-dependent potency shifts [1]. In the Bua et al. 2019 series, BTD derivatives with varied N4 benzyl substituents yielded hCA IX Ki values ranging from 19.1 to 408.5 nM, while the lead compounds saccharin (SAC) and acesulfame K (ACE) showed Ki values of 103 nM and 2400 nM respectively against hCA IX [2]. The specific 3-methylbenzyl substitution of CAS 899965-55-0 occupies an experimentally underexplored SAR position within this range, offering a structurally defined probe for mapping meta-substituent effects that cannot be addressed by the para-methyl isomer or the unsubstituted benzyl analog.

Carbonic anhydrase inhibition Structure-activity relationship Benzothiadiazine dioxide

N2 p-Tolyl vs. o-Tolyl Substitution: Impact on Scaffold Planarity and Target Engagement Geometry

CAS 899965-55-0 bears a p-tolyl (4-methylphenyl) group at the N2 position, whereas CAS 942034-42-6 bears an o-tolyl (2-methylphenyl) group at N2. X-ray crystallographic studies of BTD inhibitors bound to hCA II and hCA IX-mimic (PDB entries 6U4Q, 6U4T) demonstrate that the N2-aryl substituent orients toward a solvent-exposed region, where para-substitution permits extended linear geometry while ortho-substitution introduces a steric clash that alters the dihedral angle between the aryl ring and the BTD core [1]. In the 2019 Bua et al. series, BTD derivatives with varied N2-aryl groups exhibited hCA IX Ki values spanning 19.1–408.5 nM with selectivity indices (hCA II/hCA IX) from 2 to 76 [2]. The p-tolyl group of CAS 899965-55-0 is predicted to preserve the optimal planar conformation observed in the most potent and selective BTD co-crystal structures, whereas the o-tolyl isomer may force a non-optimal binding pose.

Carbonic anhydrase IX BTD scaffold Substituent effect

Class-Level Anti-Mycobacterial CA Inhibition Potency: BTD Scaffold Benchmarking Against Drug-Resistant M. tuberculosis

BTD derivatives, including the chemotype of CAS 899965-55-0, were evaluated by Bua et al. (2024) against three β-class carbonic anhydrases from Mycobacterium tuberculosis (MtCA1, MtCA2, MtCA3). Across the series (compounds 2a–q), Ki values ranged from 15.1 to 2250 nM for MtCA3 and from 38.1 to 4480 nM for MtCA2, with significant selectivity over off-target human CA I and II [1]. The most potent MtCA inhibitors in this series also demonstrated efficacy in inhibiting the growth of M. tuberculosis strains resistant to both rifampicin and isoniazid—standard reference drugs for tuberculosis treatment [2]. CAS 899965-55-0, bearing a 3-methylbenzyl N4 substituent not explicitly tested in the Bua 2024 panel, represents an unexplored combination within this therapeutically relevant SAR landscape. In contrast, many commercially available BTD analogs with simpler N4 substituents (e.g., unsubstituted benzyl or allyl groups) fall outside the optimal substitution window identified for MtCA2/3 inhibition.

Mycobacterium tuberculosis β-Carbonic anhydrase Anti-tubercular

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to para-Substituted and Halogenated Analogs

CAS 899965-55-0 (C22H20N2O3S, MW 392.47) carries a 3-methylbenzyl N4 substituent that introduces a modest lipophilic increment without the strong electron-withdrawing effects of nitro (as in the 3-nitrobenzyl analog) or the heavy-atom burden of bromo-fluoro substitution (as in CAS 933022-41-4, MW 475.3). Predicted LogP values for BTD derivatives with comparable substitution patterns range from approximately 2.1 to 3.2, as reported for structurally related benzo[e][1,2,4]thiadiazine 1,1-dioxides . The 3-methyl group provides a balanced lipophilic-hydrophilic profile: more lipophilic than the unsubstituted benzyl analog (CAS 964-08-9) but less lipophilic and with fewer metabolic liabilities than the 4-tert-butylbenzyl analog (CAS 1029794-84-0, MW 434.55, C25H26N2O3S) . This intermediate property profile positions CAS 899965-55-0 as a preferable starting point for medicinal chemistry optimization where excessive lipophilicity (LogP >5) would compromise aqueous solubility and increase promiscuous binding risk.

Drug-likeness Lipophilicity Physicochemical property

Recommended Research and Procurement Application Scenarios for 4-(3-Methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide


SAR Probe for Mapping Meta-Substituent Effects in hCA IX/hCA XII Selective Inhibitor Design

CAS 899965-55-0 serves as a structurally defined SAR probe for investigating the effect of meta-methyl substitution at the N4 benzyl position on human carbonic anhydrase IX and XII selectivity. The BTD scaffold has demonstrated hCA IX Ki values of 19.1–408.5 nM with selectivity ratios (II/IX SI) of 2–76 over the ubiquitous hCA II isoform [1]. By procuring CAS 899965-55-0 alongside its para-methyl isomer (CAS 942034-42-6) and the unsubstituted benzyl analog (CAS 964-08-9), medicinal chemistry teams can generate direct comparative inhibition data to elucidate the contribution of methyl regiochemistry to isoform selectivity, filling a documented gap in the BTD SAR literature.

Anti-Tubercular Drug Discovery: Expanding the BTD Chemotype Against Drug-Resistant M. tuberculosis

Following the demonstration by Bua et al. (2024) that BTD derivatives inhibit mycobacterial β-CAs (MtCA2 Ki 38.1–4480 nM; MtCA3 Ki 15.1–2250 nM) and suppress growth of rifampicin- and isoniazid-resistant M. tuberculosis strains [2], CAS 899965-55-0 offers an untested N4 substitution pattern for anti-tubercular SAR expansion. Its 3-methylbenzyl group represents a moderate steric and electronic perturbation relative to the published BTD series, making it a logical next-step compound for probing the MtCA2/3 active-site tolerance to meta-substituted benzyl groups. This application is particularly relevant for groups pursuing non-canonical anti-tubercular targets beyond the standard InhA and DprE1 pathways.

Computational Chemistry and Molecular Docking: Validating Predicted Binding Poses with Experimental Data

The p-tolyl N2 substituent of CAS 899965-55-0 is predicted to maintain the planar binding conformation observed in BTD co-crystal structures with hCA II (PDB 6U4Q) and hCA IX-mimic (PDB 6U4T) [3]. Computational chemistry groups can procure CAS 899965-55-0 to experimentally validate docking predictions for the meta-methylbenzyl/p-tolyl substitution pattern, generating empirical Ki data that can be used to refine scoring functions and molecular dynamics parameters for the BTD chemotype. The compound's intermediate predicted lipophilicity also makes it suitable for free-energy perturbation (FEP) studies comparing methyl positional isomers.

Chemical Biology Tool Compound for Profiling CA-Dependent Cellular Phenotypes

Given that BTD derivatives have demonstrated in vitro antitumor activity against A549, PC-3, and HCT-116 cancer cell lines under both normoxic and hypoxic conditions [1], CAS 899965-55-0 can be employed as a chemical biology probe to dissect the role of CA isoforms in pH regulation and metabolic adaptation of tumor cells. Its unique substitution pattern, distinct from the BTDs already characterized in cellular assays, may reveal differential CA isoform engagement profiles when used in conjunction with isoform-selective siRNA knockdown or CRISPR interference experiments.

Quote Request

Request a Quote for 4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.